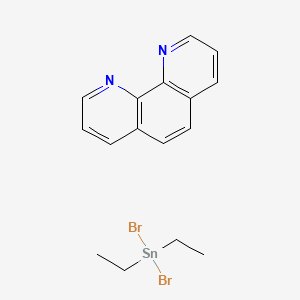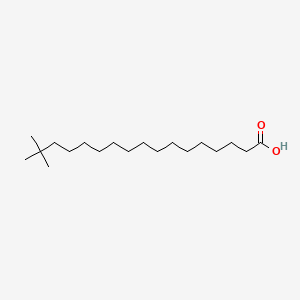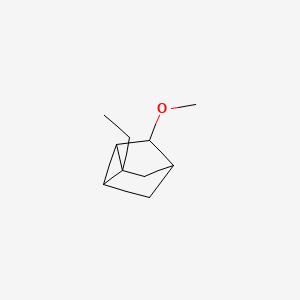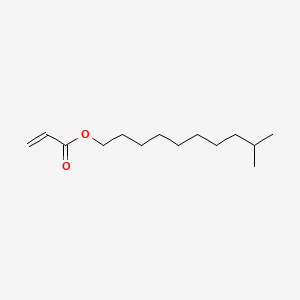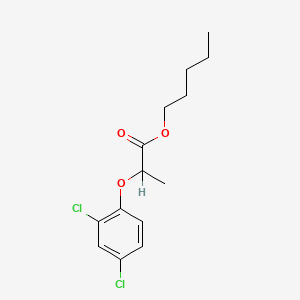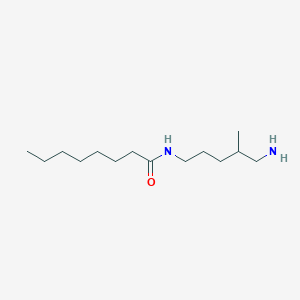
Octanamide, N-(5-amino-4-methylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanamide, N-(5-amino-4-methylpentyl)-: is a chemical compound known for its unique structure and properties. It is an amide derivative with a specific arrangement of amino and methyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(5-amino-4-methylpentyl)- typically involves the reaction of octanoic acid with a suitable amine. The process may include the use of coupling agents like EDC.HCl and DMAP in a solvent such as dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Octanamide, N-(5-amino-4-methylpentyl)- can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted amides, amines, and oxo derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Octanamide, N-(5-amino-4-methylpentyl)- is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial activity or enzyme inhibition, making it a candidate for drug development .
Medicine: In medicine, derivatives of Octanamide, N-(5-amino-4-methylpentyl)- are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Octanamide, N-(5-amino-4-methylpentyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of quorum sensing in bacteria or modulation of signaling pathways in human cells .
Comparison with Similar Compounds
- Octanamide, N-[5-[(2-amino-1,2-dithioxoethyl)amino]-4-methylpentyl]-
- Octanamide, N-(5-amino-4-methylpentyl)-
Uniqueness: Octanamide, N-(5-amino-4-methylpentyl)- stands out due to its specific arrangement of functional groups, which imparts unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets .
Properties
CAS No. |
139423-40-8 |
|---|---|
Molecular Formula |
C14H30N2O |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
N-(5-amino-4-methylpentyl)octanamide |
InChI |
InChI=1S/C14H30N2O/c1-3-4-5-6-7-10-14(17)16-11-8-9-13(2)12-15/h13H,3-12,15H2,1-2H3,(H,16,17) |
InChI Key |
QBHRDVMKFAELOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCCC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)

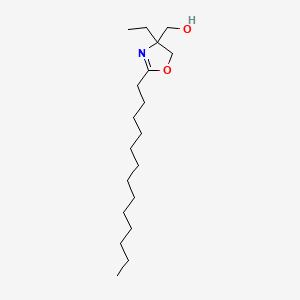
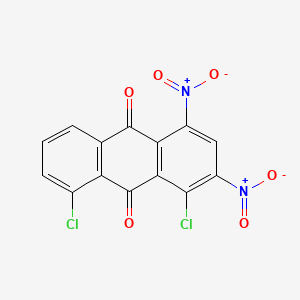
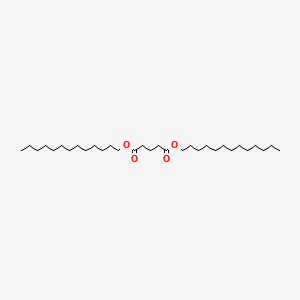
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
